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Executive Summary
Tyrosinase, a key enzyme in melanin synthesis, is a well-established tumor-associated antigen

(TAA) in melanoma.[1][2] A specific nonapeptide derived from this protein, corresponding to

amino acids 369-377, has garnered significant interest as a target for immunotherapy. This

peptide undergoes a crucial post-translational modification—the conversion of asparagine to

aspartic acid at position 371—resulting in the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val

(YMDGTMSQV).[3][4][5][6] This modified epitope is presented by the MHC class I molecule

HLA-A*02:01 on the surface of melanoma cells and can be recognized by cytotoxic T

lymphocytes (CTLs).[3][4][7][8] Its high presentation on tumor cells is linked to the aberrant

processing and instability of the tyrosinase protein within the cancer cell machinery.[9] This

guide provides a comprehensive overview of the antigen processing pathway, immunogenicity,

and clinical relevance of the [Asp371]-Tyrosinase (369-377) peptide, supported by quantitative

data and detailed experimental protocols.

Antigen Processing and Presentation Pathway
The generation of the YMDGTMSQV epitope is a multi-step process that deviates from the

canonical MHC class I presentation pathway for cytosolic proteins. It relies on protein
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misfolding, retrotranslocation from the endoplasmic reticulum (ER), and enzymatic

modifications in the cytosol.

ER Translation and Glycosylation: The tyrosinase protein is synthesized on ribosomes and

translocated into the ER.[4][9] The native sequence at position 371 contains an asparagine

(Asn) residue within an N-linked glycosylation consensus site (Asn-Gly-Thr).[7][10] This Asn

residue is glycosylated in the ER.

ER-Associated Degradation (ERAD): Misfolded or short-lived tyrosinase molecules are

targeted for degradation.[9][10] These proteins are retrotranslocated from the ER back into

the cytosol through the ERAD pathway.[10] The high presentation of the tyrosinase epitope

is associated with this instability and aberrant intracellular processing.[9]

Deglycosylation and Deamidation: In the cytosol, the enzyme Peptide-N-glycanase

(PNGase) cleaves the N-glycan chain from the Asn371 residue. This enzymatic cleavage

results in the deamidation of asparagine, converting it into aspartic acid (Asp).[10]

Proteasomal Cleavage: The full-length, deamidated tyrosinase protein is then cleaved by the

proteasome in the cytosol, generating the nine-amino-acid peptide YMDGTMSQV.[4][11][12]

TAP Transport and MHC Loading: The resulting peptide is transported from the cytosol back

into the ER via the Transporter associated with Antigen Processing (TAP).[4][11][12] Inside

the ER, the peptide binds to newly synthesized HLA-A*02:01 molecules.[7]

Cell Surface Presentation: The stable peptide-MHC class I complex is then transported to

the melanoma cell surface, where it can be recognized by the T-cell receptors of specific

CD8+ cytotoxic T lymphocytes.
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Antigen processing pathway of [Asp371]-Tyrosinase(369-377).

Quantitative Data Summary
Quantitative analysis of peptide-MHC binding and data from clinical trials are crucial for

evaluating the therapeutic potential of the [Asp371]-Tyrosinase (369-377) antigen.

Table 1: MHC Class I Binding Affinity
Binding affinity to the HLA-A*0201 molecule is a key determinant of a peptide's

immunogenicity. The data shows that both the human peptide and its murine homolog bind with

high affinity.

Peptide Origin Sequence
Target
Molecule

Binding
Affinity (IC50)

Reference

Human YMDGTMSQV HLA-A0201 74 nM [13]

Human YMDGTMSQV
HLA-A0201+ T2

cells

1.2 µg/mL

(~1164 nM)
[5]

Murine FMDGTMSQV HLA-A*0201 65 nM [13]
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Note: The discrepancy in IC50 values may be due to different experimental systems (purified

MHC molecules vs. cell-based assays).

Table 2: Summary of Clinical Trials
The [Asp371]-Tyrosinase (369-377) peptide has been investigated in several clinical trials,

primarily as a component of cancer vaccines for melanoma patients.
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Trial Phase
Vaccine
Composition

Patient
Population

Key Outcomes
&
Immunological
Response

Reference

Phase II

Tyrosinase

peptides + GM-

CSF

Stage IV

Melanoma (HLA

class I matched)

Limited clinical

activity. Induction

of tyrosinase-

reactive T-cells

observed in 4

patients,

including one

with a mixed

response and

one with stable

disease.

[14][15]

Phase I/II

Mouse and

Human

Tyrosinase DNA

Stage III/IV

Melanoma (HLA-

A*0201+)

Vaccines were

safe. CD8+ T-cell

responses to the

YMDGTMSQV

peptide were

induced in 7/18

patients.

Responding T-

cells had an

effector memory

phenotype.

[16]

Phase III

Multiple peptides

(gp100, MART-1,

tyrosinase) +

GM-CSF

Resected High-

Risk Melanoma

Did not improve

relapse-free or

overall survival

compared to

control.

[17]

Experimental Protocols
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The study of the [Asp371]-Tyrosinase (369-377) antigen involves a range of immunological

assays to quantify T-cell responses and cytotoxic function.

Protocol 1: Chromium-51 (51Cr) Release Cytotoxicity
Assay
This assay is the gold standard for measuring the ability of cytotoxic T lymphocytes (CTLs) to

kill target cells.

Objective: To quantify the lysis of target cells (e.g., peptide-pulsed T2 cells or melanoma cells)

by antigen-specific CTLs.

Methodology:

Target Cell Preparation:

Culture target cells (e.g., HLA-A2 positive T2 cells) to a sufficient number.

Label the target cells by incubating them with 100 µCi of Na251CrO4 for 1-1.5 hours at

37°C.[4][18]

Wash the labeled cells 3 times with culture medium to remove excess 51Cr.

Resuspend cells and pulse them with varying concentrations of the YMDGTMSQV peptide

(e.g., 0.1, 1, 10 µg/mL) for 1-3 hours.[18] A negative control (no peptide or irrelevant

peptide) should be included.

Effector Cell Co-culture:

Plate the labeled and peptide-pulsed target cells in a 96-well round-bottom plate at a fixed

density (e.g., 5,000 cells/well).

Add effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

Prepare control wells:

Spontaneous Release: Target cells with medium only.
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Maximum Release: Target cells with a lysis agent (e.g., 5% Triton X-100).

Incubation and Measurement:

Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.[4]

After incubation, centrifuge the plate again.

Harvest a fraction of the supernatant from each well.

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma

counter.

Data Analysis:

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 *

(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)

Protocol 2: Enzyme-Linked Immunosorbent Spot
(ELISPOT) Assay
This highly sensitive assay is used to detect and quantify cytokine-secreting cells at the single-

cell level, commonly used for measuring IFN-γ release from activated T-cells.

Objective: To determine the frequency of antigen-specific T-cells in a population (e.g., PBMCs)

by measuring cytokine production upon peptide stimulation.

Methodology:

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN-γ)

capture antibody overnight at 4°C.

Cell Plating:

Wash the plate and block with a blocking buffer.

Add responder cells (e.g., patient PBMCs) to the wells.
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Add stimulator cells (e.g., peptide-pulsed T2 cells or dendritic cells) or directly add the

YMDGTMSQV peptide to the wells. Include positive (e.g., PHA) and negative (irrelevant

peptide) controls.

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

Detection:

Wash the plate to remove cells.

Add a biotinylated anti-cytokine detection antibody.

Add streptavidin-alkaline phosphatase (ALP) conjugate.

Add a substrate (e.g., BCIP/NBT) that forms a colored precipitate (spot) at the site of

cytokine secretion.

Analysis: Wash and dry the plate. Count the spots in each well using an automated

ELISPOT reader. Each spot represents a single cytokine-secreting cell.

Protocol 3: MHC-Tetramer Staining
This flow cytometry-based technique allows for the direct visualization and quantification of

antigen-specific T-cells.

Objective: To identify and enumerate T-cells that have T-cell receptors (TCRs) specific for the

tyrosinase(369-377)-HLA-A2 complex.

Methodology:

Reagent: Obtain a phycoerythrin (PE) or allophycocyanin (APC) conjugated HLA-A*02:01

tetramer folded with the YMDGTMSQV peptide.

Cell Staining:

Isolate PBMCs from a patient blood sample.
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Incubate the cells with the fluorescently labeled tetramer reagent for 30-60 minutes at

room temperature or 37°C in the dark.

Add fluorescently-conjugated antibodies against cell surface markers, such as anti-CD8

and anti-CD3, to identify the CTL population.

Flow Cytometry:

Wash the cells to remove unbound antibodies and tetramers.

Acquire the cells on a flow cytometer.

Data Analysis:

Gate on the lymphocyte population, then on CD3+ cells, and subsequently on CD8+ T-

cells.

Within the CD8+ gate, quantify the percentage of cells that are positive for the tyrosinase-

tetramer.
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Workflow for Assessing T-Cell Response to Tyrosinase Peptide
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Workflow for assessing T-cell response to tyrosinase peptide.

Conclusion and Future Directions
The [Asp371]-Tyrosinase (369-377) peptide is a bona fide tumor antigen, arising from the

unique biology of melanoma cells. Its processing pathway, involving ERAD and post-

translational deamidation, highlights a non-canonical source of MHC class I epitopes that can

be exploited for immunotherapy. While early peptide vaccine trials have shown modest

success, the induction of specific T-cell responses in some patients is encouraging.[14][16]

Future strategies should focus on enhancing the immunogenicity of this epitope. This could

involve combination therapies with checkpoint inhibitors to overcome T-cell exhaustion, the use

of more potent adjuvants, or delivery via advanced platforms like mRNA vaccines or viral

vectors to optimize antigen presentation and T-cell activation.[8] Further investigation into the

factors that dictate tyrosinase protein instability in tumor cells could also unveil new therapeutic

targets to increase the presentation of this and other tumor antigens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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